

Comparative SAR Guide: Pyrazole-5-Amine Derivatives as Targeted Kinase Inhibitors

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Compound of Interest

Compound Name: 4-(morpholine-4-carbonyl)-1H-pyrazol-5-amine

CAS No.: 1239694-08-6

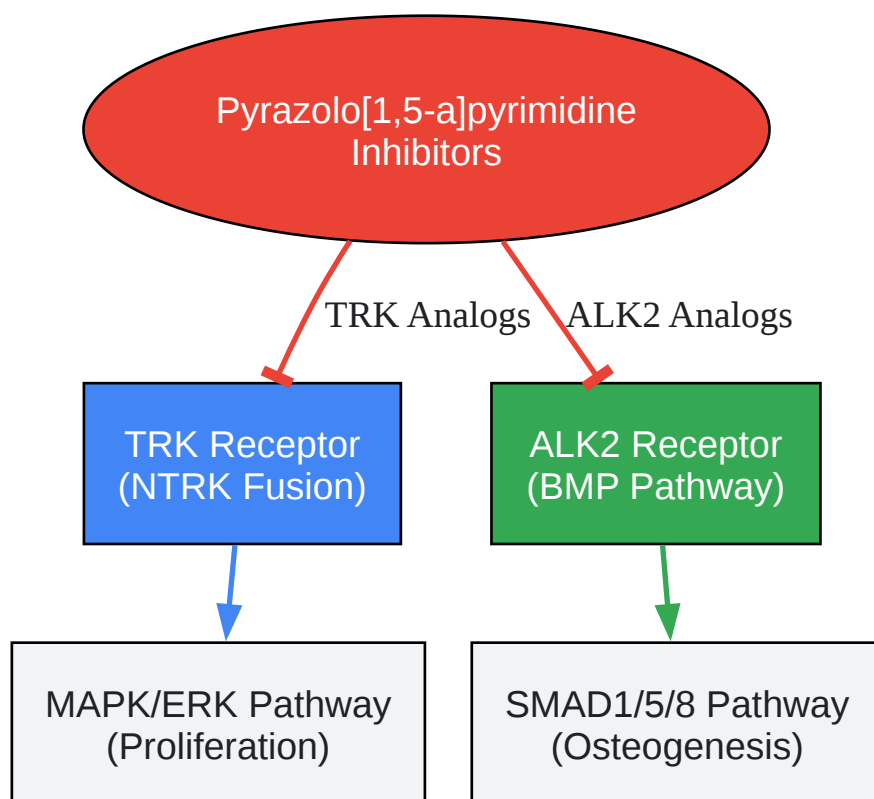
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Introduction & Mechanistic Grounding

The 1H-pyrazole-5-amine scaffold is a highly versatile bis-nucleophilic building block in modern medicinal chemistry, primarily utilized to construct 5:6 aza-fused bicyclic systems such as pyrazolo[1,5-a]pyrimidines (PP) and pyrazolo[3,4-b]pyridines[1]. These aza-fused frameworks are privileged structures in the design of ATP-competitive kinase inhibitors. By mimicking the purine ring of endogenous ATP, pyrazole-5-amine derivatives form critical, water-mediated hydrogen bonds with the highly conserved hinge region of various kinases[2].

This guide provides an objective, data-driven Structure-Activity Relationship (SAR) comparison of pyrazole-5-amine derivatives, specifically contrasting their optimization trajectories as Tropomyosin Receptor Kinase (TRK) inhibitors for oncology and Activin Receptor-Like Kinase 2 (ALK2) inhibitors for rare bone diseases[3][4].



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TRK and ALK2 signaling pathway modulation by pyrazolo[1,5-a]pyrimidine inhibitors.

Comparative SAR Analysis

Case Study A: TRK Inhibitors (Overcoming Resistance in NTRK Fusions)

TRK kinases (TrkA, TrkB, TrkC) are validated targets for solid tumors driven by NTRK gene fusions[3]. While first-generation inhibitors (e.g., Larotrectinib) are clinically successful, acquired solvent-front mutations (e.g., TRKA G595R) cause severe steric clashes that abrogate drug binding. Pyrazolo[1,5-a]pyrimidine derivatives synthesized from 1H-pyrazole-5-amine have been engineered to overcome this resistance[2].

Key SAR Insights:

- C5 Substitution: Incorporating a 2,5-difluorophenyl-substituted pyrrolidine at the 5-position of the PP core anchors the molecule deeply in the hydrophobic pocket, maintaining potency across wild-type TRK[2].

- **Macrocyclization (The Repotrectinib Approach):** To defeat solvent-front mutations, researchers designed macrocyclic analogs. By tethering substituents into an amide-substituted macrocycle, the conformational flexibility of the inhibitor is restricted. This compact, rigidified structure evades steric clashes with mutated residues, restoring sub-nanomolar potency[2].

Table 1: SAR Profile of Macrocyclic PP TRK Inhibitors

Compound	Structural Modification	TRKA KM12 IC ₅₀ (nM)	JAK2 SET2 IC ₅₀ (nM)	BTK IC ₅₀ (nM)
Repotrectinib	Baseline Macrocycle	< 1.0	N/A	N/A
Compound 23	PP Core + Amide Macrocycle	0.1	1479.0	179.0
Compound 24	PP Core + Optimized Macrocycle	0.2	3.9	14.25

Data derived from Cui et al. (2020) demonstrating the multi-kinase off-target effects during macrocycle optimization[2].

Case Study B: ALK2 Inhibitors (Achieving Isoform Selectivity)

ALK2 is a bone morphogenetic protein (BMP) type 1 receptor implicated in Fibrodysplasia Ossificans Progressiva (FOP)[4]. The primary challenge in ALK2 inhibitor design is achieving selectivity over the highly homologous ALK3 (63% sequence homology) to minimize gastrointestinal toxicity[4].

Key SAR Insights:

- **C3 Substitution (Selectivity):** The early tool compound LDN-193189 utilized a quinolinyl moiety at the C3 position, which failed to discriminate between ALK2 and ALK3. Replacing

this with a 4-(sulfamoyl)naphthyl ring exploited subtle volumetric differences in the solvent-exposed regions of the kinases, drastically improving ALK2 selectivity[4].

- C6 Substitution (ADME Optimization): While the 4-(sulfamoyl)naphthyl addition (Compound 7) achieved selectivity, it suffered from poor PAMPA permeability (5.5×10^{-6} cm/s) and low aqueous solubility (1.8 μ g/ml). Introducing a five-membered pyrrolidinyl ring at the 6-position (Compound 18) improved solubility 10-fold. Further tuning with benzylic amines yielded Compound 23, which balanced high potency, excellent ALK3 selectivity, and viable in vivo pharmacokinetics[4].

Table 2: SAR & ADME Profiling of ALK2 PP Inhibitors

Compound	C3 Substituent	C6 Substituent	ALK2 Potency	ALK3 Selectivity	PAMPA Permeability
LDN-193189	Quinolinyl	Piperazine	High	Poor	Good
Compound 7	4-(sulfamoyl)naphthyl	Piperazine	High	Excellent	Poor
Compound 18	4-(sulfamoyl)naphthyl	Pyrrolidinyl	Moderate	Excellent	Good
Compound 23	4-(sulfamoyl)naphthyl	Optimized Amine	High	Excellent	Good

Data derived from ALK2 inhibitor discovery studies[4].

Experimental Workflows & Protocols

To ensure reproducibility and scientific rigor, the following self-validating protocols describe the synthesis and biological evaluation of these pyrazole-5-amine derivatives.



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Integrated workflow from pyrazole-5-amine synthesis to ADME profiling.

Protocol 1: Microwave-Assisted Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

Causality & Rationale: Traditional refluxing methods for cyclocondensation often result in poor yields, side-product formation, and prolonged reaction times. Microwave irradiation accelerates the electrophilic reaction of 1H-pyrazole-5-amine with 1,3-bis-electrophiles (e.g., malonaldehyde or β -enaminones), ensuring thermodynamic control and higher purity^{[1][2][4]}.

- **Preparation:** In a 10 mL microwave-safe sealed vial, dissolve 1.0 mmol of the substituted 1H-pyrazole-5-amine and 1.0 mmol of the selected 1,3-bis-electrophile in 3 mL of glacial acetic acid^{[4][5]}.
- **Reaction:** Subject the sealed vial to microwave irradiation at 120°C for 15–20 minutes with continuous magnetic stirring.
- **Self-Validation (In-Process):** Monitor reaction completion via Thin-Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase. The complete disappearance of the primary amine starting material (confirmed via a positive, purple ninhydrin stain) validates successful cyclization.
- **Isolation:** Cool the mixture to room temperature, pour over 15 g of crushed ice, and carefully neutralize to pH 7.5 using saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).
- **Purification:** Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via automated flash chromatography. Validate final mass and purity (>95%) using LC-MS before biological testing.

Protocol 2: ADP-Glo™ Kinase Assay for IC₅₀ Determination

Causality & Rationale: The ADP-Glo assay is a luminescent technique that measures ADP formed during a kinase reaction. Because it is highly sensitive and independent of high ATP concentrations, it is the ideal system for profiling ATP-competitive pyrazolo[1,5-a]pyrimidine inhibitors without substrate-induced artifacts.

- **Assay Setup:** In a 384-well low-volume white microplate, dispense 1 µL of the synthesized pyrazole-5-amine derivative (prepared as 10-point serial dilutions in DMSO, ensuring a 1% final DMSO concentration in the well).
- **Enzyme Addition:** Add 2 µL of purified recombinant kinase (e.g., TRKA or ALK2) diluted in optimized kinase assay buffer. Incubate for 15 minutes at room temperature to allow equilibrium binding of the inhibitor.
- **Reaction Initiation:** Add 2 µL of the ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes at room temperature.
- **Detection:** Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and actively deplete all unconsumed ATP. Incubate for 40 minutes. Subsequently, add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and introduce the luciferase/luciferin detection system. Incubate for 30 minutes in the dark.
- **Self-Validation & Analysis:** Read luminescence on a microplate reader. Calculate the Z'-factor using DMSO vehicle wells (negative control) and a known reference inhibitor (positive control, e.g., Larotrectinib or LDN-193189). A Z'-factor > 0.6 validates the assay's robustness. Determine the IC₅₀ using a 4-parameter logistic non-linear regression model.

Conclusion

The 1H-pyrazole-5-amine scaffold remains a cornerstone in the development of highly selective, potent kinase inhibitors. As demonstrated by the divergent SAR trajectories of TRK and ALK2 inhibitors, strategic substitutions on the resulting pyrazolo[1,5-a]pyrimidine core can finely tune both target selectivity (e.g., evading resistance mutations via macrocyclization) and

pharmacokinetic properties (e.g., balancing permeability and solubility via C6 modifications), effectively transforming a basic building block into viable clinical candidates.

References

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